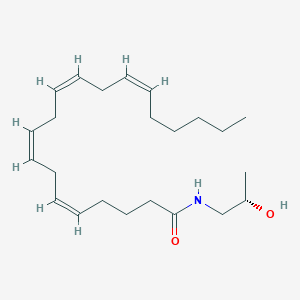
N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide
描述
“N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide” is a lipid molecule . Its systematic name is "N-(2-hydroxy-2S-methyl-ethyl)-5Z,8Z,11Z,14Z-eicosatetraenoyl amine" .
Synthesis Analysis
The synthesis of “N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide” could be related to the fatty acid amides, a family of lipids composed of two chemical moieties, a fatty acid and a biogenic amine linked together in an amide bond . This lipid family is structurally related to the endocannabinoid anandamide (N-arachidonoylethanolamine) and is frequently referred to as a family of endocannabinoid-related lipids .Molecular Structure Analysis
The exact mass of “N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide” is 361.298079 . More detailed structural information is not available from the current search results.科学研究应用
Inhibition of Prostaglandin Synthase
N-(4-Hydroxyphenyl)arachidonoylamide (AM404), a derivative of arachidonic acid related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, inhibits arachidonate oxygenation by prostaglandin endoperoxide synthase-1 and -2. This inhibition provides insights into the substrate metabolism and inactivation of prostaglandin synthase (Turman, Kingsley, & Marnett, 2009).
Hydrolysis of Endocannabinoids by Human Leukocytes
Research has shown that human leukocytes can hydrolyze 2-arachidonoyl-glycerol (2-AG), an endocannabinoid, and its metabolites. This hydrolysis is facilitated by a range of enzymes, highlighting the complex biochemical pathways involving compounds like N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide (Turcotte et al., 2019).
Pharmacological Modification of Endolipids
Modifications of the structure of endolipids, similar to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, affect their pharmacodynamic and pharmacokinetic properties. This includes changes in cannabinoid receptor affinity and stability against enzymatic hydrolysis (Appendino et al., 2006).
Antiproliferative Effects and Cellular Uptake
Compounds like N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide exhibit antiproliferative effects on certain cell types. The study of their uptake and interaction with cellular processes provides valuable insights into their potential therapeutic applications (Snyder et al., 2013).
Selective Inhibition of Enzymes
Certain derivatives of arachidonic acid, related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, have been found to selectively inhibit enzymes like cyclooxygenase and lipoxygenase. This selective inhibition is significant for understanding the therapeutic potential of these compounds in treating various conditions (Miyata et al., 2001).
Involvement in Neurological Processes
Studies have demonstrated the involvement of compounds like N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide in neurological processes, such as the modulation of synaptic transmission and neurofibrillary tangles, which are key factors in diseases like Alzheimer's (Shoghi-Jadid et al., 2002).
Antimicrobial Activity
N-6, N-7, and N-9 fatty acids, which are structurally related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, have shown antimicrobial activity against various oral microorganisms. This suggests potential applications in oral health (Huang, George, & Ebersole, 2010).
Pro-Angiogenic Mediator
N-arachidonoyl serine, a compound related to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, has been identified as a novel pro-angiogenic mediator. It shows potential in regulating endothelial functions and could have implications in treating diseases related to impaired angiogenesis (Zhang, Maor, Wang, Kunos, & Groopman, 2010).
Agonist-Directed Trafficking
Endocannabinoids like 2-arachidonoyl glycerol, structurally similar to N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, demonstrate agonist-directed trafficking of response at CB2 receptors. This adds to the understanding of how these compounds can modulate intracellular effectors (Shoemaker, Ruckle, Mayeux, & Prather, 2005).
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNMZCWZEMNFCR-AQNSPSBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



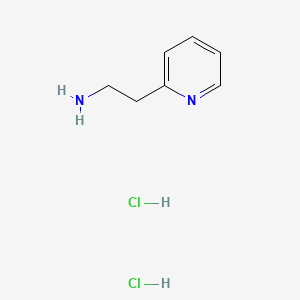
![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)
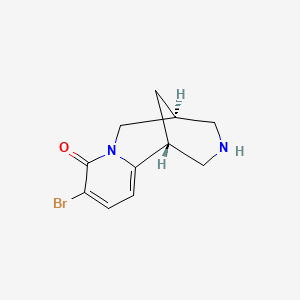
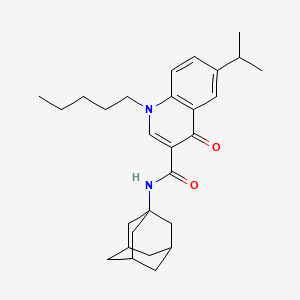
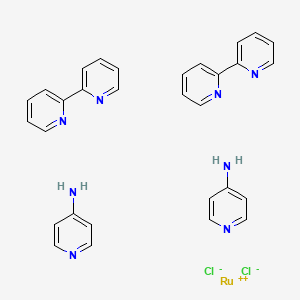
![N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide](/img/structure/B1662617.png)
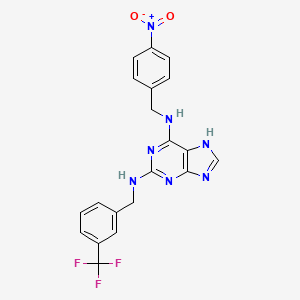

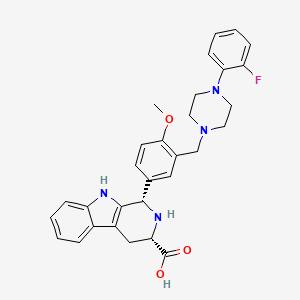
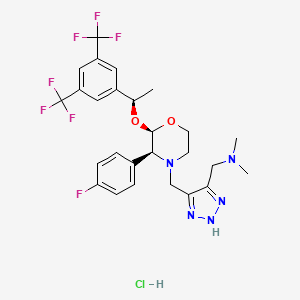
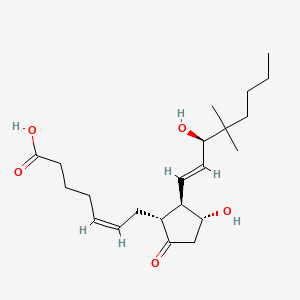
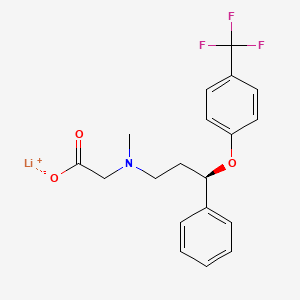
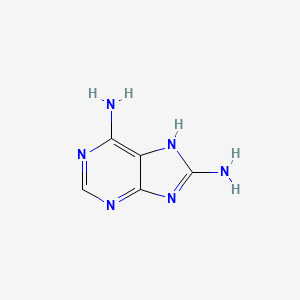
![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)